molecular formula C9H9NO4 B166901 2-(5-Methyl-2-nitrophenyl)acetic acid CAS No. 37777-81-4

2-(5-Methyl-2-nitrophenyl)acetic acid

Cat. No.: B166901
CAS No.: 37777-81-4
M. Wt: 195.17 g/mol
InChI Key: SKFYNOGBJGWWOB-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is substituted by a 5-methyl-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid typically involves the nitration of 5-methyl-2-phenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 2-(5-Methyl-2-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Esterification: Methyl 2-(5-Methyl-2-nitrophenyl)acetate, ethyl 2-(5-Methyl-2-nitrophenyl)acetate, etc.

Scientific Research Applications

2-(5-Methyl-2-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. For example, if reduced to its amino derivative, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrophenyl)acetic acid
  • 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
  • 4-Nitrophenylacetic acid

Uniqueness

2-(5-Methyl-2-nitrophenyl)acetic acid is unique due to the presence of the methyl group at the 5-position of the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-(5-methyl-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYNOGBJGWWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563492
Record name (5-Methyl-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-81-4
Record name 5-Methyl-2-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37777-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl 2-(5-methyl-2-nitro-phenyl)propanedioate (9.50 g, 32.2 mmol) was suspended in glacial acetic acid (40 mL) and warmed until it had dissolved. Hydrochloric acid (40 mL of 6 M solution, 240.0 mmol) was added dropwise and the solution heated at reflux for 24 h. After cooling to room temperature the reaction was diluted with water and extracted with ether. The ether was dried over Na2SO4, filtered, and concentrated in vacuo to afford a light orange solid. The solid was dissolved in minimal CH3CN and added dropwise to stirring 0.05 N HCl (300 mL) resulting in a beige precipitate. The suspension was cooled in an ice bath, filtered, and washed with water to obtain 2-(5-methyl-2-nitro-phenyl)acetic acid as a beige crystalline solid (5.30 g, 84% yield). LC/MS m/z 391.4 [M+H]+. 1H NMR (400.0 MHz, DMSO-d6) δ 12.51 (s, 1H), 8.01 (d, J=8.9 Hz, 1H), 7.36 (m, 2H), 3.95 (s, 2H), 2.40 (s, 3H).
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